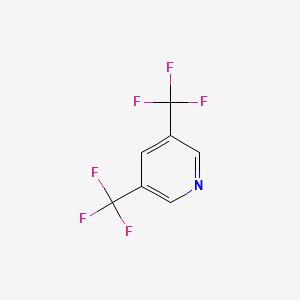

3,5-Bis(trifluoromethyl)pyridine

描述

Structure

3D Structure

属性

IUPAC Name |

3,5-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6N/c8-6(9,10)4-1-5(3-14-2-4)7(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEOYYWUVYZZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380859 | |

| Record name | 3,5-Bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20857-47-0 | |

| Record name | 3,5-Bis(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20857-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(Trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Bis Trifluoromethyl Pyridine and Its Derivatives

Direct Fluorination Approaches

Direct fluorination methods introduce fluorine atoms onto a pyridine (B92270) ring that already contains other substituents. These approaches can be challenging due to the high reactivity of fluorinating agents and the potential for multiple side reactions.

Fluorination of Pyridin-2-ol Derivatives

One synthetic route involves the fluorination of pyridin-2-ol derivatives. For instance, 3,5-Bis(trifluoromethyl)pyridin-2-ol, also known as 3,5-Bis(trifluoromethyl)pyridin-2(1H)-one, serves as a key intermediate. chemscene.com The synthesis of such compounds can be a precursor step to further chemical modifications, although specific details on the direct fluorination of the pyridin-2-ol ring to introduce the trifluoromethyl groups are not extensively detailed in the provided search results. The synthesis of related compounds, such as 6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-ol, has been achieved through palladium-catalyzed cross-coupling reactions, indicating that metal-catalyzed reactions are a viable strategy for constructing complex pyridine derivatives. researchgate.net

Multi-step Synthesis Involving Fluorination

More commonly, the synthesis of trifluoromethylpyridines involves a multi-step sequence where a methyl or trichloromethyl group is converted to a trifluoromethyl group. A prominent example is the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF), a high-demand intermediate. nih.gov One industrial method starts with 2-chloro-5-methylpyridine (B98176) or 2-chloro-5-(chloromethyl)pyridine. These precursors undergo liquid-phase chlorination to form 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) (DCTC). nih.govresearchgate.net The subsequent vapor-phase fluorination of DCTC yields the final product, DCTF. nih.gov This stepwise approach allows for better control over the introduction of both chlorine and fluorine atoms onto the pyridine ring. nih.govresearchgate.net

Another variation involves the simultaneous vapor-phase chlorination and fluorination of picoline (methylpyridine) at high temperatures (above 300°C) using transition metal-based catalysts like iron fluoride (B91410). nih.govresearchgate.net This one-step reaction can produce key intermediates such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF). nih.gov

Substitution Reactions

Substitution reactions provide an alternative pathway to trifluoromethylated pyridines, often involving the displacement of a leaving group with a trifluoromethyl source or a halogen exchange reaction.

Reaction of 2-Hydroxy-3-bromopyridine (B1173112) with Trifluoromethylating Agents

The trifluoromethylation of bromopyridine derivatives can be achieved using specific reagents. A patented method describes the reaction of a bromopyridine compound with a fluoro-S-(trifluoromethyl)-dibenzothiophene salt (a Meben reagent) in the presence of copper powder. google.com This process is applicable to a range of substituted bromopyridines, where the bromo group is substituted with a trifluoromethyl group. The reaction is typically carried out at temperatures between 70°C and 100°C. google.com While the specific reaction of 2-hydroxy-3-bromopyridine is not explicitly detailed, this methodology represents a general approach for the trifluoromethylation of bromo-substituted pyridines.

Chlorine/Fluorine Exchange using Trichloromethylpyridine

The exchange of chlorine for fluorine in a trichloromethyl group is a fundamental and widely used method for synthesizing trifluoromethylpyridines. nih.gov This halogen exchange (HALEX) reaction is a cornerstone of industrial production for many key intermediates.

The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) from 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP/DCTC) is a well-documented industrial process. nih.govgoogle.comgoogle.comalfa-chemical.com

In one approach, the reaction is performed in the liquid phase. PCMP is treated with anhydrous hydrogen fluoride (HF) in an autoclave. google.com Catalysts such as iron(III) chloride can be used to facilitate the reaction. google.comgoogle.com For example, heating PCMP with anhydrous FeCl₃ and sufficient anhydrous HF to maintain pressure at temperatures between 170-180°C can produce DCTF in high yield. google.com The reaction is typically complete within 25 hours under superatmospheric pressure. google.com

Another method involves a stepwise process where chlorination occurs in the liquid phase, followed by fluorination in the vapor phase. nih.govresearchgate.net This is a common strategy to manage the reaction conditions for each distinct transformation effectively. The initial chlorination of a suitable precursor like 2-chloro-5-methylpyridine yields the trichloromethyl intermediate, which is then fluorinated. nih.gov

A one-step direct fluorination has also been developed where 2,3-dichloro-5-trichloromethylpyridine is directly converted to 2,3-dichloro-5-trifluoromethylpyridine using fluorinating agents like anhydrous HF, KF, NaF, or SbF₃. google.com This simplified process can be suitable for large-scale industrial production. google.com

Table 1: Key Synthetic Reactions for Trifluoromethylpyridine Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, FeCl₃ | 2,3-dichloro-5-(trifluoromethyl)pyridine | Liquid-Phase Halogen Exchange | google.com |

| 2-chloro-5-methylpyridine | 1. Cl₂ (liquid phase) 2. HF (vapor phase) | 2,3-dichloro-5-(trifluoromethyl)pyridine | Stepwise Chlorination/Fluorination | nih.gov |

| 3-picoline | HF, Cl₂ (vapor phase) | 2-chloro-5-(trifluoromethyl)pyridine | Simultaneous Chlorination/Fluorination | nih.govresearchgate.net |

| Bromopyridine derivative | Fluoro-S-(trifluoromethyl)-dibenzothiophene salt, Cu powder | Trifluoromethylpyridine derivative | Substitution with Trifluoromethylating Agent | google.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2,3-dichloro-5-(trichloromethyl)pyridine |

| 2,3-dichloro-5-(trifluoromethyl)pyridine |

| 2,3,6-trichloro-5-(trifluoromethyl)pyridine |

| 2,5-dichloro-3-(trifluoromethyl)pyridine |

| 2-chloro-5-(chloromethyl)pyridine |

| 2-chloro-5-(trifluoromethyl)pyridine |

| 2-chloro-5-methylpyridine |

| 2-hydroxy-3-bromopyridine |

| 3,5-Bis(trifluoromethyl)pyridin-2-ol |

| 3,5-Bis(trifluoromethyl)pyridin-2(1H)-one |

| 3,5-Bis(trifluoromethyl)pyridine |

| 3-picoline |

| 6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-ol |

| Fluoro-S-(trifluoromethyl)-dibenzothiophene salt |

| Iron(III) chloride |

Simultaneous Vapor-Phase Chlorination/Fluorination with Transition Metal Catalysts (e.g., Iron Fluoride)

A significant industrial method for the synthesis of trifluoromethylpyridines involves the simultaneous, single-step reaction of a pyridine derivative with chlorine and anhydrous hydrogen fluoride in the vapor phase. epo.org This process is conducted at high temperatures, typically between 300 to 600°C, in the presence of a diluent and a specialized catalyst. epo.org Catalysts for this reaction often consist of fluorides of transition metals such as iron, chromium, aluminum, nickel, cobalt, or manganese. epo.org

This approach combines chlorination and fluorination in one continuous process, which can be advantageous for industrial production. epo.orgnih.gov For instance, the reaction of a lutidine (dimethylpyridine) with chlorine and hydrogen fluoride over a metal fluoride catalyst can yield chlorinated bis(trifluoromethyl)pyridine derivatives. epo.org In one specific example, reacting a lutidine with chlorine and anhydrous hydrogen fluoride at a molar ratio of 1:8:10 (lutidine:chlorine:HF) for two hours produced 2-chloro-3,5-bis(trifluoromethyl)pyridine. epo.org

The reaction is typically carried out in a vapor-phase reactor, which may consist of different zones to optimize the reaction sequence. nih.govjst.go.jp For example, a fluidized-bed phase can be used for the initial fluorination of a methyl group, followed by an empty phase for subsequent nuclear chlorination of the pyridine ring. nih.govjst.go.jp While highly efficient for producing key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), this method's selectivity can be influenced by reaction temperature and the molar ratio of reactants, sometimes leading to the formation of multi-chlorinated byproducts. nih.gov

Cyclocondensation Reactions using Trifluoromethyl-containing Building Blocks

The construction of the pyridine ring from acyclic, trifluoromethyl-containing precursors is a fundamental strategy for synthesizing this compound derivatives. nih.govjst.go.jp This method, known as cyclocondensation, involves building the heterocyclic ring system using smaller, readily available molecules that already contain the trifluoromethyl groups. This approach is one of the primary methods used in the synthesis of trifluoromethylpyridine (TFMP) derivatives. nih.govjst.go.jp

The selection of the appropriate trifluoromethyl-containing building blocks is crucial for the successful synthesis of the target pyridine structure. While specific examples leading directly to this compound are not extensively detailed in the provided literature, the general methodology is a cornerstone of TFMP chemistry. nih.govjst.go.jp The most commonly utilized building blocks include compounds like ethyl 2,2-diethoxy-4,4,4-trifluoro-3-oxobutanoate. nih.gov The versatility of this approach allows for the introduction of various substituents onto the pyridine ring by modifying the structure of the starting materials.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, providing versatile pathways to complex pyridine derivatives.

Suzuki-Miyaura Coupling (e.g., 6-bromo-3-pyridinol with 3,5-bis(trifluoromethyl)phenyl boronic acid)

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between a halide and a boronic acid or ester, catalyzed by a palladium complex. This method has been effectively used to synthesize derivatives containing the 3,5-bis(trifluoromethyl)phenyl moiety attached to a pyridine ring.

A specific application involves the synthesis of 6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-ol. researchgate.net This is achieved through a palladium-catalyzed cross-coupling reaction between 6-bromo-3-pyridinol and (3,5-bis(trifluoromethyl)phenyl) boronic acid. researchgate.net This reaction serves as a key step in the synthesis of more complex hybrid molecules, demonstrating the utility of Suzuki-Miyaura coupling for creating functionalized pyridine structures. researchgate.net

Table 1: Example of Suzuki-Miyaura Coupling Reaction

| Electrophile | Nucleophile | Product | Catalyst System |

|---|---|---|---|

| 6-Bromo-3-pyridinol | (3,5-Bis(trifluoromethyl)phenyl) boronic acid | 6-(3,5-Bis(trifluoromethyl)phenyl)pyridin-3-ol | Palladium Catalyst |

Data sourced from research on the synthesis of phenyl pyridine hybrids. researchgate.net

Amination Reactions (e.g., N,N-diarylation of aromatic amines with 2-bromo-5-(trifluoromethyl)pyridine)

Palladium-catalyzed amination, or Buchwald-Hartwig amination, is a method for forming carbon-nitrogen bonds. This reaction is used to couple amines with aryl halides. In the context of trifluoromethylpyridine derivatives, this reaction allows for the synthesis of N-aryl-substituted aminopyridines.

For example, N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines have been synthesized from 2-bromo-5-(trifluoromethyl)pyridine (B156976) and corresponding aromatic amines. researchgate.net This transformation is facilitated by a Pd(dba)₂/BINAP catalytic system, resulting in a one-step synthesis of these di(pyridin-2-yl)amine-based ligands. researchgate.net The reaction conditions are generally mild and tolerate a variety of functional groups on the amine coupling partner. mit.edunih.govacs.org

Table 2: Example of Palladium-Catalyzed Amination

| Pyridine Substrate | Amine | Product Class | Catalyst System |

|---|---|---|---|

| 2-Bromo-5-(trifluoromethyl)pyridine | Aromatic Amines (e.g., p-anisidine) | N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines | Pd(dba)₂/BINAP |

Data sourced from a study on the one-step synthesis of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands. researchgate.net

Grignard Reagent Applications

Grignard reagents are highly reactive organomagnesium compounds that are fundamental in organic synthesis for forming new carbon-carbon bonds.

Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagents from Bromides

The preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent is a crucial step for introducing the 3,5-bis(trifluoromethyl)phenyl group into various molecules. This reagent is typically synthesized from the corresponding bromide, 3,5-bis(trifluoromethyl)bromobenzene, and magnesium metal in an etheral solvent like tetrahydrofuran (B95107) (THF). researchgate.netacs.orggoogle.com

The process involves adding the bromide to a slurry of magnesium granules in THF. acs.orggoogle.com The reaction can be initiated at a gentle reflux, and the temperature is maintained between 30 and 35°C during the addition of the bromide. acs.org The completion of the Grignard formation is often monitored by HPLC to ensure the starting bromide is consumed. google.com It is important to note that trifluoromethylphenyl Grignard reagents are potentially explosive and can detonate upon loss of solvent or with moderate heating; therefore, their preparation and handling require strict safety protocols. researchgate.netacs.orgresearchgate.net

Table 3: Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent

| Starting Material | Reagent | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| 3,5-Bis(trifluoromethyl)bromobenzene | Magnesium granules | Tetrahydrofuran (THF) | 30-35 °C | 3,5-Bis(trifluoromethyl)phenylmagnesium bromide |

Data compiled from studies on the preparation and safety considerations of the Grignard reagent. researchgate.netacs.orggoogle.com

C-C Bond Formation Reactions

The direct synthesis of this compound through carbon-carbon (C-C) bond formation reactions is not extensively documented in publicly available scientific literature. The primary synthetic routes to trifluoromethylated pyridines often involve the introduction of the trifluoromethyl group onto a pre-existing pyridine ring via fluorination of a methyl or trichloromethyl group. nih.govjst.go.jp

However, the principles of modern cross-coupling chemistry suggest that C-C bond formation can be a viable strategy for the synthesis of derivatives of this compound, or for the construction of more complex molecules containing this moiety. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds. For instance, Suzuki-Miyaura reactions have been successfully employed in the arylation of other trifluoromethylated heterocyclic systems, such as 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. mdpi.com In these cases, a bromo-substituted trifluoromethylated pyrazolopyrimidinone (B8486647) is coupled with various aromatic and heteroaromatic boronic acids to introduce a new C-C bond at the 3-position. mdpi.com This suggests that a similar approach could be hypothetically applied to a suitably functionalized this compound, for example, by coupling a halogenated derivative with a boronic acid.

The following table outlines the conditions for a Suzuki-Miyaura cross-coupling reaction on a related trifluoromethylated heterocyclic compound, which illustrates the potential for such transformations. mdpi.com

Table 1: Suzuki-Miyaura Cross-Coupling on a Trifluoromethylated Heterocycle

| Reactants | Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 3-bromo-5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine and Arylboronic acid | Pd(PPh3)4 | Na2CO3 | 1,4-Dioxane/H2O | 120 °C | Good to excellent |

While this example does not directly involve this compound, it demonstrates the feasibility of using palladium-catalyzed C-C bond formation reactions on electron-deficient, trifluoromethyl-containing heterocyclic scaffolds. Further research would be needed to explore the application of these methods to the specific synthesis of this compound derivatives.

Microwave-Assisted Synthesis in this compound Chemistry

Microwave-assisted synthesis has emerged as a valuable technique in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. While specific protocols for the microwave-assisted synthesis of this compound are not widely reported, the application of microwave irradiation has been documented in the synthesis of other trifluoromethylated pyridine derivatives and related heterocyclic compounds.

For example, a one-step synthesis of N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines from 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines has been reported. mdpi.com Although the primary method described uses conventional heating, the study notes a previous protocol that employed a microwave reactor for a similar N,N-diarylation of an aromatic amine with 2-bromo-5-(trifluoromethyl)pyridine, albeit with a lower yield of 40%. mdpi.com

Furthermore, microwave irradiation has been successfully utilized in the trifluoromethylation of other heterocyclic systems. A notable example is the copper-mediated trifluoromethylation of pyrimidine (B1678525) nucleosides using Chen's reagent (methyl fluorosulfonyldifluoroacetate). nih.gov This reaction proceeds efficiently under microwave heating, providing a facile route to 5-trifluoromethyl pyrimidine nucleosides. nih.gov The use of microwave assistance in this context highlights its potential for promoting the introduction of trifluoromethyl groups onto heterocyclic rings.

The following table summarizes examples of microwave-assisted synthesis of related trifluoromethylated and pyridine-containing compounds.

Table 2: Examples of Microwave-Assisted Synthesis of Trifluoromethylated and Pyridine-Containing Compounds

| Reaction | Reactants | Conditions | Outcome | Reference |

|---|---|---|---|---|

| N,N-diarylation | 2-bromo-5-(trifluoromethyl)pyridine and an aromatic amine | Microwave reactor, 120 °C | Formation of bis(5-(trifluoromethyl)pyridin-2-yl)amino-substituted arene (40% yield) | mdpi.com |

| Trifluoromethylation | 5-iodo pyrimidine nucleoside and Chen's reagent | Microwave irradiation | High-yielding synthesis of 5-trifluoromethyl pyrimidine nucleosides | nih.gov |

| One-pot three-component reaction | Arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines | Molecular iodine, microwave irradiation | Good to very good yields of 2,3-disubstituted imidazo[1,2-a]pyridines | rsc.org |

| Cycloaddition | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine and acetylenes | Dichloromethane, 150 °C, microwave | Accelerated synthesis of 3,6-di(pyridin-2-yl)pyridazines | wikipedia.org |

These examples underscore the potential of microwave-assisted techniques in the broader field of trifluoromethylpyridine chemistry, suggesting that its application could lead to more efficient synthetic routes to this compound and its derivatives.

Reactivity and Derivatization Strategies for 3,5 Bis Trifluoromethyl Pyridine

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine (B92270) ring in 3,5-bis(trifluoromethyl)pyridine and its derivatives makes it susceptible to nucleophilic substitution reactions. This is particularly true when a good leaving group is present on the ring. For instance, in derivatives like 3-bromo-5-(trifluoromethyl)pyridine, the bromine atom can be readily displaced by various nucleophiles. benchchem.com Common nucleophiles used in these reactions include amines and thiols, often in the presence of a base such as potassium carbonate. benchchem.com

Similarly, the hydroxyl group in 3,5-bis(trifluoromethyl)pyridin-2-ol can act as a leaving group under specific conditions, paving the way for substitution by a range of nucleophiles. smolecule.com The high reactivity of the bromomethyl group in compounds like 5-(bromomethyl)-2-(trifluoromethyl)pyridine allows for facile nucleophilic substitution with nucleophiles such as amines and thiols. benchchem.com

A notable application of this reactivity is the synthesis of bis(5-(trifluoromethyl)pyridin-2-yl)amine-based ligands through a palladium-catalyzed amination reaction. mdpi.com This reaction involves the N,N-diarylation of aromatic amines with 2-bromo-5-(trifluoromethyl)pyridine (B156976). mdpi.com The process has been optimized to achieve high yields, providing an efficient route to these complex ligands. mdpi.com

Oxidation and Reduction Reactions

The pyridine ring in this compound and its derivatives can undergo both oxidation and reduction reactions. Oxidation can lead to the formation of pyridine N-oxides or other oxidized products. smolecule.com For example, 3-bromo-5-(trifluoromethyl)pyridine can be oxidized using reagents like hydrogen peroxide or potassium permanganate. benchchem.com

Conversely, reduction of the pyridine ring can also be achieved. Sodium borohydride and lithium aluminum hydride are common reducing agents used for this purpose. benchchem.com These reactions allow for the selective modification of the pyridine core, providing access to a wider range of functionalized compounds.

Reactions with Electrophiles

Due to the strong electron-withdrawing effect of the trifluoromethyl groups, the pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution. youtube.com Electrophilic attack on the electron-deficient ring is challenging and often requires harsh reaction conditions. youtube.comchemrxiv.org For instance, the nitration of unsubstituted pyridine requires a high temperature of approximately 300°C. youtube.com

However, functionalization of the pyridine ring with electron-donating groups can enhance its reactivity towards electrophiles. youtube.com Even the presence of methyl groups, which provide a small amount of electron density through hyperconjugation, can significantly lower the required reaction temperature for nitration. youtube.com

Despite the ring's deactivation, electrophilic attack, when it does occur, is directed to the C-3 position. youtube.com This regioselectivity is attributed to the avoidance of placing a positive charge on the nitrogen atom in the reaction intermediate. youtube.com

A strategy to achieve 3-position-selective trifluoromethylation involves the nucleophilic activation of the pyridine ring through hydrosilylation, followed by reaction with an electrophilic trifluoromethylating agent. chemrxiv.orgresearchgate.netelsevierpure.comresearchgate.net This method has proven effective for the late-stage functionalization of complex molecules. chemrxiv.orgelsevierpure.comresearchgate.net

Functionalization of the Pyridine Ring

The functionalization of the pyridine ring in this compound derivatives is a key strategy for synthesizing a diverse array of compounds with specific properties. One common approach is through cross-coupling reactions. For example, 3-bromo-5-(trifluoromethyl)pyridine is frequently utilized in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds, a process catalyzed by palladium complexes. benchchem.com

Another important functionalization route is the introduction of a trifluoromethyl group. This can be achieved through various methods, including the chlorine/fluorine exchange of a trichloromethylpyridine precursor. nih.govjst.go.jp Cyclocondensation reactions using trifluoromethyl-containing building blocks also provide a pathway to trifluoromethylated pyridine derivatives. nih.govjst.go.jp

The direct C-H functionalization of pyridine rings offers an efficient way to introduce new substituents. researchgate.net For instance, a copper-catalyzed meta-selective C-H arylation of pyridines has been reported. researchgate.net Additionally, methods for the 3-position-selective C-H trifluoromethylation have been developed, which rely on the nucleophilic activation of the pyridine ring. chemrxiv.orgresearchgate.netelsevierpure.comresearchgate.net

Derivatization for Analytical and Surface Chemistry

The unique electronic properties of the 3,5-bis(trifluoromethyl)phenyl group make it a valuable moiety in the design of molecules for analytical and surface chemistry applications.

Chemical Derivatization of Amino-functionalized Model Surfaces

While specific examples detailing the use of this compound for the derivatization of amino-functionalized surfaces are not prevalent in the provided search results, the reactivity of related compounds suggests potential applications. The reactivity of the 4-bromo-3,5-bis(trifluoromethyl)phenyl fragment in forming complexes and its use in anion-binding catalysis highlight its utility in molecular recognition. acs.org This suggests that derivatives of this compound could be employed as reagents to modify surfaces presenting amino groups, potentially for sensing or chromatographic applications. The use of pyridine as a catalyst and solvent in silylation reactions for derivatizing compounds for gas chromatography-mass spectrometry (GC-MS) analysis is a well-established technique. researchgate.net

Preparation of Arylaminothiocarbonylpyridinium Zwitterionic Salts

The synthesis of zwitterionic salts often involves the reaction of a nucleophilic nitrogen with an electrophilic component. While the direct preparation of arylaminothiocarbonylpyridinium zwitterionic salts from this compound is not explicitly described, the synthesis of related thiourea-based catalysts provides insights into the types of interactions that can be harnessed. The 4-bromo-3,5-bis(trifluoromethyl)phenyl fragment has been incorporated into thiourea catalysts used for enantioselective dearomatization reactions. acs.org These catalysts function through hydrogen bonding and can form supramolecular complexes with chloride ions. acs.org This demonstrates the potential for the 3,5-bis(trifluoromethyl)phenyl group to participate in the formation of complex salt structures.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 20857-47-0 | thermofisher.comepa.gov |

| Molecular Formula | C₇H₃F₆N | thermofisher.comepa.gov |

| Appearance | White crystals or powder | thermofisher.comthermofisher.com |

| Melting Point | 31.0-41.0 °C | thermofisher.com |

| Assay (GC) | ≥96.0% | thermofisher.comthermofisher.com |

Synthesis of Thioamide Derivatives

The direct conversion of this compound to a thioamide derivative is not a commonly reported synthetic pathway in the literature. Thioamides are typically synthesized from corresponding amides or nitriles. Since the parent this compound lacks a suitable functional group like a cyano or carboxamide group at a reactive position, its direct thionation is synthetically challenging.

However, related structures demonstrate the feasibility of introducing a thioamide group onto a trifluoromethyl-substituted pyridine ring when a precursor functional group is present. For instance, a concise three-step synthesis has been reported for 3,5-dicyano-6-trifluoromethyl pyridine. In this related system, the selective conversion of one of the cyano groups into a thioamide was achieved, highlighting a viable route for derivatization when a nitrile is available on the ring. figshare.com This suggests that functionalization of the this compound ring to first introduce a cyano or amide group would be a necessary prerequisite for subsequent thioamide synthesis.

GC Derivatization Applications (e.g., N,O-Bis(trimethylsilyl)acetamide)

Gas chromatography (GC) is a standard analytical technique for separating and analyzing volatile chemical compounds. For many polar compounds, a derivatization step is necessary to increase their volatility, thermal stability, and improve chromatographic peak shape. Silylation is the most common derivatization method, where an active hydrogen (e.g., from alcohols, amines, or carboxylic acids) is replaced by a trimethylsilyl (TMS) group.

Common silylating reagents include N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). These reagents react effectively with a wide range of functional groups under mild conditions to form stable and volatile TMS derivatives. nih.gov The reaction is often catalyzed by a base like pyridine, particularly for sterically hindered functional groups. thermofisher.com

| Reagent | Abbreviation | Key Characteristics |

|---|---|---|

| N,O-Bis(trimethylsilyl)acetamide | BSA | A powerful and widely used silylating agent that forms stable derivatives with most organic functional groups under mild conditions. nih.govnih.gov |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Reacts more rapidly and completely than BSA due to the trifluoroacetyl group, which makes the leaving group more volatile. nih.gov |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile of the TMS-acetamides, useful for trace analysis where reagent peaks might interfere with early-eluting derivatives. nih.gov |

For this compound itself, derivatization for GC analysis is generally not required. The compound exists as a low-melting solid with a melting point between 31.0-41.0°C and is sufficiently volatile and thermally stable for direct injection and analysis. thermofisher.comthermofisher.com Product specification sheets routinely list gas chromatography as the method for assaying its purity, confirming its suitability for direct GC analysis without prior derivatization. thermofisher.comthermofisher.com

Chiral Derivatization Approaches

Developing chiral derivatives from pyridine precursors is a significant area of research, particularly for applications in asymmetric catalysis and medicinal chemistry. For trifluoromethyl-substituted pyridines, several strategies have been employed to introduce chirality and synthesize enantiomerically enriched molecules.

One prominent approach involves the synthesis of chiral pyridine-oxazoline (PyOx) ligands. These are privileged ligands in asymmetric catalysis. An improved, high-yield synthesis has been developed for the chiral ligand (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole. nih.govacs.org This synthesis involves the condensation of a trifluoromethyl-substituted picolinonitrile with a chiral amino alcohol (L-tert-leucinol). nih.govacs.org This ligand, when complexed with metals like palladium, serves as a highly active and enantioselective catalyst for reactions such as the addition of arylboronic acids to N-sulfonylketimines. nih.govacs.org

Another strategy involves the enantioselective hydrogenation of trifluoromethyl-substituted pyridinium salts. This method can generate multiple stereogenic centers in a single step, providing a convenient route to chiral polysubstituted piperidines with high enantiomeric excess.

The table below summarizes key chiral derivatization approaches applicable to trifluoromethyl-pyridine systems.

| Approach | Precursor Example | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| PyOx Ligand Synthesis | 5-(Trifluoromethyl)picolinonitrile | L-tert-Leucinol, ZnCl₂ | Chiral Pyridine-Oxazoline Ligands | nih.govacs.org |

| Enantioselective Hydrogenation | Trifluoromethyl-substituted Pyridinium Salts | Iridium-based chiral catalysts | Chiral Piperidines | |

| Asymmetric Dearomatization | N-Acylpyridinium Chlorides | Chiral Thiourea Catalysts | Chiral Dihydropyridines | acs.org |

These methods demonstrate that while the this compound ring is electron-deficient, it serves as a valuable scaffold that can be transformed into complex, high-value chiral molecules through modern synthetic methodologies.

Ligand Design and Synthesis

The development of new ligands is fundamental to advancing catalytic methods. Derivatives of this compound have been synthesized to create ligands with specific electronic and steric properties.

A notable class of ligands derived from trifluoromethylated pyridines are the bis(pyridin-2-yl)amine (dpa) derivatives. These compounds act as flexible bidentate N,N-ligands, which are crucial in coordination chemistry and catalysis. Researchers have reported a one-step synthesis for N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines. nih.gov This synthesis is achieved through a Palladium-catalyzed amination reaction between 2-bromo-5-(trifluoromethyl)pyridine and various aromatic amines, utilizing a Pd(dba)₂/BINAP catalytic system. nih.gov This method provides good to high yields of the desired fluorine-containing ligands, which are of significant interest for creating new metal complexes and supramolecular structures. nih.gov

Table 1: Synthesis of Bis(5-(trifluoromethyl)pyridin-2-yl)amine Ligands

| Reactants | Catalyst System | Base | Solvent | Temperature | Yield |

| 2-bromo-5-(trifluoromethyl)pyridine, Aromatic Amines | Pd(dba)₂/BINAP | Sodium tert-butoxide | 1,4-dioxane | Boiling | Up to 90% |

This interactive table summarizes the palladium-catalyzed synthesis of bis(pyridin-2-yl)amine derivatives. Data sourced from nih.gov.

The introduction of fluorine-containing groups, particularly the trifluoromethyl (-CF₃) group, dramatically influences a molecule's properties. The -CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. acs.org This strong inductive effect decreases the electron density on the pyridine ring, which in turn affects the ligand's behavior when coordinated to a metal center. nih.govacs.org An electron-poor ligand can make the metal center more electrophilic, enhancing its reactivity in certain catalytic steps. nih.gov For instance, Hammett analysis has shown that a more electron-poor palladium center, resulting from coordination to electron-withdrawing ligands, reacts faster with alkenes in certain oxidation reactions. cam.ac.uk This electronic modulation is a key strategy for tuning the reactivity and selectivity of metal catalysts. nih.gov

Palladium-Catalyzed Reactions

While palladium catalysis is a vast field, the application of this compound-based ligands is specific and not universally beneficial. Their strong electron-withdrawing nature can be either advantageous or detrimental depending on the reaction mechanism.

The direct C(sp³)–H olefination of aliphatic amines is a challenging transformation. A primary difficulty is the tendency of the amine's nitrogen atom to coordinate strongly to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. core.ac.uk While numerous methods exist for the C–H functionalization of amine derivatives, these often rely on pre-installing a directing group to control reactivity and selectivity. cam.ac.ukchemrxiv.org The use of native amines as directing groups is more difficult. rsc.org

There are no prominent reports in the scientific literature detailing the successful use of this compound or its simple derivatives as ligands to enable the palladium-catalyzed C(sp³)–H olefination of aliphatic amines. The development of this specific transformation has instead focused on other ligand classes, such as mono-protected amino acids or specialized sulfoxide-2-hydroxypyridine (SOHP) ligands, which are designed to overcome the challenge of catalyst inhibition. core.ac.ukchemrxiv.org

The aza-Wacker reaction, an oxidative cyclization of alkenes bearing a nitrogen nucleophile, is a powerful method for synthesizing nitrogen-containing heterocycles. nih.govuwindsor.ca However, the role of ancillary ligands like pyridine is complex. Mechanistic studies have revealed that while ligands are necessary, many common ones, including 2,2'-bipyridine and 1,10-phenanthroline, can actually inhibit the reaction. acs.org

The inhibitory effect often stems from the formation of a stable, coordinatively saturated palladium complex that is reluctant to participate in the key aminopalladation step. acs.orgnih.gov Some specialized bipyridine-derived ligands, such as 4,5-diazafluoren-9-one (DAF), have been shown to promote the reaction. This is attributed to their hemilabile character—the ability of one of the pyridyl rings to dissociate, opening a coordination site for the reaction to proceed. acs.org Given that simple pyridine ligands can be inhibitory, the use of strongly electron-withdrawing derivatives like this compound has not emerged as a general solution to accelerate the aza-Wacker reaction. The literature suggests that structural properties, such as hemilability, are more critical than purely electronic tuning in this context. acs.org

Iridium-Catalyzed Reactions

A significant area of success for trifluoromethyl-substituted pyridine ligands is in iridium-catalyzed C–H borylation reactions. Here, the electronic and steric properties of the ligand are key to achieving high efficiency and unique selectivity.

It has been discovered that bipyridine ligands featuring trifluoromethyl groups at the 5- and 5'-positions are highly effective for the iridium-catalyzed borylation of challenging C–H bonds. nih.govnih.gov These reactions exhibit remarkable regioselectivity, which is not typically achieved with standard bipyridine ligands. For example, in the borylation of aromatic amides, the use of a 5-trifluoromethylated bipyridine ligand completely switches the regioselectivity to favor the ortho position. nih.gov This is a departure from the sterically-driven meta or para functionalization usually observed. nih.gov

Further studies have extended this methodology to the even more challenging borylation of aliphatic C(sp³)–H bonds. nih.gov Ligands such as 5,5′-bis(trifluoromethyl)-2,2′-bipyridine enable the highly selective borylation of the terminal methyl group in various N-methylamides. nih.gov Computational studies suggest this unusual selectivity arises from non-covalent interactions between the amide substrate and the trifluoromethylated rings of the ligand, highlighting a sophisticated mechanism of substrate recognition. nih.govnih.gov

Table 2: Iridium-Catalyzed Borylation with CF₃-Bipyridine Ligands

| Substrate Type | Ligand | Site of Borylation | Proposed Key Interaction |

| Aromatic Amides | 5-Trifluoromethylated Bipyridine | ortho-C(sp²)–H | Outer-sphere non-covalent interactions |

| N-Methylamides | 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine | Methyl C(sp³)–H | Non-covalent dispersion interactions |

This interactive table summarizes the key findings in iridium-catalyzed borylation using trifluoromethyl-substituted bipyridine ligands. Data sourced from nih.govnih.gov.

Compound Index

C-H Borylation of CF3-Substituted Pyridines

The iridium-catalyzed C-H borylation is a powerful method for the synthesis of aryl and heteroaryl boronates. However, the application of this methodology to pyridines can be challenging due to the coordinating ability of the nitrogen lone pair, which can inhibit the catalyst. rsc.org The introduction of electron-withdrawing groups, such as the trifluoromethyl groups found in this compound derivatives, can modulate the electronic properties of the ligand and influence the catalytic activity and selectivity.

Research into the iridium-catalyzed C-H borylation of various CF3-substituted pyridines has demonstrated that the regioselectivity is often governed by steric factors. rsc.org For instance, in the borylation of 2,3-bis(trifluoromethyl)pyridine, the borylation occurs selectively at the 5-position due to the steric hindrance of the trifluoromethyl group at the 3-position. acs.org

While direct studies on the use of monomeric this compound as a ligand in this specific context are not prevalent, the closely related 5,5'-bis(trifluoromethyl)-2,2'-bipyridine has been successfully employed as a ligand in the iridium-catalyzed borylation of N-methylamides. nih.govacs.org The presence of the trifluoromethyl groups on the bipyridine ligand was found to be crucial for achieving high efficiency and regioselectivity. nih.govacs.org Mechanistic studies suggest that non-covalent interactions between the trifluoromethylated pyridine rings of the ligand and the substrate contribute to the enhanced reactivity. nih.gov This highlights the potential of the 3,5-bis(trifluoromethyl)phenyl motif in designing effective ligands for C-H activation and borylation reactions.

Table 1: Iridium-Catalyzed C-H Borylation of Selected CF3-Substituted Pyridines

| Entry | Substrate | Product | Yield (%) | Reference |

| 1 | 2,3-Bis(trifluoromethyl)pyridine | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-bis(trifluoromethyl)pyridine | 82 | acs.org |

| 2 | 3-Methyl-2-(trifluoromethyl)pyridine | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methyl-2-(trifluoromethyl)pyridine | 80 | acs.org |

| 3 | 2-Fluoro-3-(trifluoromethyl)pyridine | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | 83 | acs.org |

| 4 | 2-Chloro-3-(trifluoromethyl)pyridine | 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | 52 | nih.gov |

Application in Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the production of enantiomerically pure compounds. mdma.ch The design of chiral ligands is critical to the success of this transformation, with the electronic and steric properties of the ligand profoundly influencing both the enantioselectivity and the reaction rate. iupac.org

The use of pyridine-containing ligands in asymmetric hydrogenation is well-established. However, the specific application of this compound or its simple chiral derivatives as ligands in this context is not extensively documented in the literature. The strong electron-withdrawing nature of the trifluoromethyl groups would render the pyridine nitrogen less basic, which could impact its coordination to the metal center and the subsequent catalytic cycle.

In the broader context of asymmetric hydrogenation, electron-donating groups on phosphine ligands are often found to increase the rate of reaction. iupac.org Conversely, the electron-deficient nature of a this compound-based ligand might be expected to influence the electronic properties of the metal center, which could be beneficial in certain applications. For instance, in the development of catalysts for specific substrates, a library of ligands with diverse electronic properties is often screened to find the optimal catalyst. iupac.org

While direct examples are scarce, the development of novel catalysts for challenging substrates, such as α-pyridyl ketones, has shown that a wide variety of diphosphine ligands can be effective, with enantioselectivity being highly dependent on the ligand structure. iupac.org The synthesis of chiral δ-lactams from pyridine precursors through an interrupted hydrogenation mechanism further underscores the potential for developing novel asymmetric transformations based on pyridine hydrogenation. researchgate.netnih.gov Future research may explore the incorporation of the this compound scaffold into chiral ligand architectures to investigate its potential in asymmetric hydrogenation.

Organocatalysis with 3,5-Bis(trifluoromethyl)phenyl Ammonium Triflate

A derivative of 3,5-bis(trifluoromethyl)aniline, namely 3,5-bis(trifluoromethyl)phenyl ammonium triflate (BFPAT), has emerged as a highly effective and environmentally friendly organocatalyst. researchgate.netjourcc.comresearchgate.net

Catalyst Design and Green Chemistry Principles

BFPAT is an aryl ammonium triflate that functions as a Brønsted acid catalyst. researchgate.net Its design is rooted in the principles of green chemistry. Organocatalysts, in general, are advantageous as they are often inexpensive to prepare, generate minimal waste, and allow for simple purification procedures, contributing to high atom economy. researchgate.net

The synthesis of BFPAT is straightforward, involving the reaction of 3,5-bis(trifluoromethyl)aniline with trifluoromethanesulfonic acid. researchgate.net The resulting catalyst is a crystalline solid that is easy to handle. researchgate.net One of the key green aspects of using BFPAT is its ability to be used in small quantities (catalytic amounts) and in environmentally benign solvents like ethanol. researchgate.netjourcc.com Furthermore, the catalyst can be recovered and potentially reused, adding to its green credentials. The reaction work-up is often simple, with the product precipitating from the reaction mixture and being collected by filtration. researchgate.net

The effectiveness of BFPAT is attributed to several factors. Its Brønsted acidity allows it to activate electrophiles by coordinating with carbonyl oxygen atoms. researchgate.net Additionally, the bulky and hydrophobic bis(trifluoromethyl)phenyl group is thought to create a microenvironment that repels water produced during the condensation reaction, thereby driving the reaction forward. researchgate.net The low basicity of the 3,5-bis(trifluoromethyl)aniline counter-amine also contributes to the catalyst's high activity compared to similar ammonium triflate catalysts. researchgate.netresearchgate.net

Synthesis of Indeno[1,2-b]pyridines

BFPAT has proven to be a powerful catalyst for the one-pot, four-component synthesis of indeno[1,2-b]pyridine derivatives. researchgate.netjourcc.comresearchgate.net This reaction involves the condensation of an aldehyde, an aromatic ketone, 1,3-indanedione, and ammonium acetate. researchgate.net The use of BFPAT as a catalyst offers several advantages over previous methods, including milder reaction conditions, shorter reaction times, and higher yields. researchgate.net

The proposed mechanism involves the initial formation of an enamine from the aromatic ketone and ammonium acetate, and an intermediate from the Knoevenagel condensation of the aldehyde and 1,3-indanedione. researchgate.netresearchgate.net BFPAT catalyzes these steps by activating the carbonyl groups. The subsequent condensation of these two intermediates, followed by intramolecular cyclization and air oxidation, yields the final indeno[1,2-b]pyridine product. researchgate.netresearchgate.net

The reaction proceeds efficiently at room temperature in ethanol, and the desired products are obtained in excellent yields for a variety of substituted aldehydes and acetophenones. researchgate.net The simplicity of the procedure, coupled with the accessibility of the starting materials and the green nature of the catalyst, makes this a highly practical method for the synthesis of this important class of heterocyclic compounds. researchgate.netjourcc.com

Table 2: BFPAT-Catalyzed Synthesis of Indeno[1,2-b]pyridine Derivatives

| Entry | Aldehyde (Ar) | Ketone (Ar') | Product | Time (h) | Yield (%) | Reference |

| 1 | 4-Cl-C6H4 | C6H5 | 4-(4-Chlorophenyl)-2-phenyl-5H-indeno[1,2-b]pyridin-5-one | 4 | 90 | researchgate.net |

| 2 | 4-MeO-C6H4 | C6H5 | 4-(4-Methoxyphenyl)-2-phenyl-5H-indeno[1,2-b]pyridin-5-one | 4 | 92 | researchgate.net |

| 3 | 4-NO2-C6H4 | C6H5 | 4-(4-Nitrophenyl)-2-phenyl-5H-indeno[1,2-b]pyridin-5-one | 5 | 85 | researchgate.net |

| 4 | C6H5 | 4-Me-C6H4 | 2-(4-Methylphenyl)-4-phenyl-5H-indeno[1,2-b]pyridin-5-one | 4 | 88 | researchgate.net |

| 5 | C6H5 | 4-Br-C6H4 | 2-(4-Bromophenyl)-4-phenyl-5H-indeno[1,2-b]pyridin-5-one | 5 | 87 | researchgate.net |

Conclusion

3,5-Bis(trifluoromethyl)pyridine is a specialized chemical compound that stands at the intersection of pyridine (B92270) chemistry and fluorine chemistry. Its synthesis from common industrial precursors and its unique, electron-deficient structure make it a valuable and reactive building block. While perhaps not as widely commercialized as some of its isomers, its structural features are present in potent bioactive molecules and functional materials. The demonstrated success of the 3,5-bis(trifluoromethyl) substitution pattern in pharmaceuticals and materials science points to a promising future for this compound as a key component in the development of next-generation chemical products.

Applications of 3,5 Bis Trifluoromethyl Pyridine in Medicinal Chemistry

Drug Discovery and Development

The unique electronic and steric properties of the 3,5-bis(trifluoromethyl)pyridine scaffold make it an attractive starting point for drug discovery campaigns, particularly in the search for new therapeutic agents with improved efficacy and pharmacokinetic profiles.

The design of new drugs often leverages the benefits conferred by trifluoromethyl groups. The CF3 group is a well-established bioisostere for a chlorine atom and can enhance the metabolic stability of a compound due to the strength of the carbon-fluorine bond. duke.edu This increased stability can lead to a longer half-life and reduced drug dosage. Furthermore, the high electronegativity of the trifluoromethyl groups on the pyridine (B92270) ring can modulate the electronic properties of the entire molecule, which is a critical factor in optimizing interactions with biological targets. duke.edugoogle.com

In the design of novel antimicrobial agents, for instance, the 3,5-bis(trifluoromethyl)phenyl moiety, a structurally related core, has been integrated into pyrazole (B372694) derivatives. rti.orggoogle.com This strategic inclusion is based on the known positive impact of trifluoromethyl groups on the pharmacodynamic and pharmacokinetic properties of drug candidates. rti.org The resulting compounds are designed to exploit these benefits to overcome challenges such as drug resistance in bacteria. rti.orggoogle.com

The trifluoromethyl groups of the this compound moiety play a crucial role in how a molecule interacts with its biological target. The strong electron-withdrawing nature of the CF3 group can enhance electrostatic and hydrogen bonding interactions with enzymes or receptors. duke.edu Its size, larger than a methyl group, can also lead to improved hydrophobic interactions, potentially increasing both the affinity and selectivity of the drug for its target. duke.edu

While specific interaction studies on this compound itself are limited in the public domain, the principles of its interaction can be inferred from related structures. For example, in the context of antimicrobial pyrazole derivatives containing a 3,5-bis(trifluoromethyl)phenyl group, this moiety is crucial for the compound's growth-inhibiting activity against various bacterial strains. rti.org The lipophilicity conferred by the CF3 groups can facilitate the penetration of bacterial cell membranes, allowing the molecule to reach its intracellular targets. google.com

Research has demonstrated the significant potential of compounds bearing the 3,5-bis(trifluoromethyl)phenyl group as antimicrobial agents, particularly against drug-resistant Gram-positive bacteria. rti.orggoogle.com A study focused on the synthesis of thirty novel pyrazole derivatives incorporating this moiety revealed potent activity against several menacing bacterial pathogens. rti.org

These compounds showed broad-spectrum activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), but were inactive against Gram-negative bacteria. rti.org The minimum inhibitory concentration (MIC), a measure of antimicrobial potency, was determined for these derivatives against various bacterial strains.

Table 1: Antimicrobial Activity of Selected 3,5-Bis(trifluoromethyl)phenyl Pyrazole Derivatives

| Compound | Substituent (R) | MIC (μg/mL) vs. S. aureus (MRSA) | MIC (μg/mL) vs. E. faecalis (VRE) |

|---|---|---|---|

| 1 | Phenyl | 2 | 4 |

| 2 | 4-Isopropylphenyl | 1 | 2 |

| 3 | 4-tert-Butylphenyl | 1 | 2 |

| 11 | 4-Phenoxyphenyl | 1 | 1 |

| 28 | 4-(Trifluoromethoxy)phenyl | 0.25 | 0.5 |

| 29 | 4-(Trifluoromethyl)phenyl | 0.5 | 1 |

Further investigations revealed that some of these compounds are not just bacteriostatic (inhibiting growth) but also bactericidal (killing bacteria) and are effective against MRSA persisters, which are dormant cells that can cause recurrent infections. rti.orggoogle.com Notably, certain derivatives also demonstrated potent activity against S. aureus biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate. rti.orggoogle.com

Pharmaceutical Applications of Trifluoromethylpyridine Derivatives

Trifluoromethylpyridine (TFMP) derivatives are recognized as key structural motifs in a range of active pharmaceutical ingredients. Current time information in Bangalore, IN.nih.gov The combination of the pyridine ring's unique characteristics with the physicochemical properties of the trifluoromethyl group contributes to their biological activity. Current time information in Bangalore, IN. As a result, several TFMP-containing drugs have received market approval, and many more are in clinical development. Current time information in Bangalore, IN.nih.gov

The Rearranged during Transfection (RET) proto-oncogene is a receptor tyrosine kinase, and its mutations are implicated in various cancers, including thyroid and non-small cell lung cancer. nih.govnih.govresearchgate.net This makes RET kinase an important target for cancer therapy. nih.govnih.gov While numerous pyridine and pyrimidine (B1678525) derivatives have been explored as RET kinase inhibitors, specific examples utilizing the this compound scaffold are not prominently featured in the reviewed scientific literature. google.comnih.govgoogle.com The development of selective RET inhibitors is an active area of research, with a focus on overcoming resistance mutations. nih.govnih.gov

The apelin receptor (APJ) is a G-protein coupled receptor that plays a critical role in cardiovascular homeostasis, making it a promising therapeutic target for conditions like heart failure. nih.govnih.govnih.gov The development of small-molecule agonists for this receptor is an area of intense investigation. rti.orgnih.gov

While direct applications of this compound as an apelin receptor agonist were not identified in the surveyed literature, related structures show the relevance of the trifluoromethyl-substituted pyridine core for this target. A US patent discloses heterocyclic compounds as APJ agonists, including derivatives built upon a 1-cyclopentyl-5-(3-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylic acid scaffold. google.comrti.orgepo.org This highlights the potential utility of trifluoromethylpyridine moieties in the design of novel APJ agonists, even though the specific 3,5-bis substitution pattern is not exemplified.

Inhibitors of NF-κB and AP-1 Mediated Gene Expression

Nuclear factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are crucial transcription factors that regulate a multitude of cellular processes, including immune responses, inflammation, cell proliferation, and apoptosis. nih.govmedchemexpress.com Dysregulation of these pathways is implicated in numerous diseases, including cancer and inflammatory disorders like rheumatoid arthritis. nih.govnih.gov Consequently, the inhibition of NF-κB and AP-1 has become a significant target for drug discovery.

The 3,5-bis(trifluoromethyl)phenyl moiety, a close structural relative of the this compound group, has been incorporated into molecules designed as AP-1 inhibitors. nih.gov More directly, research has focused on trifluoromethyl-substituted compounds for their potential to modulate these pathways. A series of trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones (BAPs) have been synthesized and evaluated for their anti-inflammatory and anti-hepatoma activities. nih.gov The introduction of trifluoromethyl groups into the BAP structure was found to enhance the inhibition of NF-κB activation. nih.gov

One particularly potent compound from this series, designated as 16 , which features three trifluoromethyl substituents, demonstrated superior anti-tumor and anti-inflammatory effects. nih.gov The mechanism of action for this compound involves promoting apoptosis in HepG2 (liver cancer) cells by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic proteins Bax and C-caspase-3. nih.gov Furthermore, compound 16 was shown to directly inhibit the phosphorylation of key NF-κB pathway proteins p65 and IκBα, thereby blocking NF-κB activation. nih.gov This dual activity highlights the potential of such trifluoromethyl-containing structures in developing multifunctional agents for liver cancer and inflammatory diseases. nih.gov Supporting this concept, the related curcumin (B1669340) analog 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) has also been identified as a potent inhibitor of the NF-κB signaling pathway. nih.gov

Trifluoromethylpyridine Amide Derivatives with Biological Activities

The synthesis of amide derivatives incorporating a trifluoromethylpyridine scaffold is a fertile area of research for developing new biologically active agents. rsc.org These compounds have been investigated for a wide spectrum of activities, including potential use as anti-cancer, anti-HIV, and topoisomerase I inhibitors. rsc.org While much of the detailed published research focuses on agricultural applications, the findings underscore the versatile bioactivity of this chemical class.

For instance, several novel trifluoromethylpyridine amide derivatives have been synthesized and tested for their antibacterial and insecticidal properties. rsc.orgnih.govsioc-journal.cn In these studies, compounds containing thioether, sulfone, and sulfoxide (B87167) moieties were evaluated. rsc.orgnih.gov

Detailed research findings have identified specific derivatives with promising activity against plant pathogens. sioc-journal.cn

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-N-(4-fluoro-2-methylphenyl)acetamide (6d) showed an EC₅₀ value of 54.1 mg/L against Xanthomonas oryzae pv. oryzae (Xoo). sioc-journal.cn

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide (6h) and 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-N-(5,6-dichloropyridin-3-yl)acetamide (6z) were highly active against Xanthomonas axonopodis pv. citri (Xac), with EC₅₀ values of 51.2 and 60.7 mg/L, respectively. sioc-journal.cn

A sulfone-containing compound, F10 , was notable for its activity against Xoo, with an EC₅₀ of 83 mg/L, which was superior to commercial agents like thiodiazole copper and bismerthiazol. rsc.orgnih.gov

These studies demonstrate that the trifluoromethylpyridine amide structure is a potent pharmacophore. The success in modulating antibacterial and insecticidal activity suggests that further derivatization could yield compounds with targeted activities for human medicinal applications, such as the anti-cancer and anti-viral activities mentioned in broader reviews of the field. rsc.org

Table 1: Biological Activities of Selected Trifluoromethylpyridine Amide Derivatives

| Compound ID | Target Organism | Measured Activity (EC₅₀ in mg/L) | Source |

|---|---|---|---|

| 6d | Xanthomonas oryzae pv. oryzae (Xoo) | 54.1 | sioc-journal.cn |

| 6h | Xanthomonas axonopodis pv. citri (Xac) | 51.2 | sioc-journal.cn |

| 6z | Xanthomonas axonopodis pv. citri (Xac) | 60.7 | sioc-journal.cn |

| 6e | Ralstonia solanacearum | 74.9 | sioc-journal.cn |

| F10 | Xanthomonas oryzae pv. oryzae (Xoo) | 83 | rsc.orgnih.gov |

Design of Trifluoromethyl-Containing Peptide Derivatives

The incorporation of trifluoromethyl groups into peptides is a key strategy in modern medicinal chemistry to create derivatives with enhanced therapeutic properties. This modification can improve metabolic stability, binding affinity, and cell permeability. A significant application of this strategy is the design of trifluoromethyl ketone peptide derivatives. google.com

These derivatives are particularly effective as inhibitors of serine and cysteine proteases, where the trifluoromethyl ketone group acts as a potent transition-state analog warhead that forms a stable complex with the enzyme's active site. A patent describes a class of trifluoromethyl ketone peptide derivatives designed specifically as inhibitors of Human Leukocyte Elastase (HLE), an enzyme implicated in inflammatory diseases. google.com

The synthesis of these complex molecules is enabled by advances in organofluorine chemistry. Methods for the straightforward trifluoromethylation of esters to produce the necessary trifluoromethyl ketone precursors have been developed, making these valuable pharmacophores more accessible. beilstein-journals.org The broader field of peptide synthesis also relies heavily on fluorinated reagents; for example, Trifluoroacetic acid (TFA) is routinely used for the cleavage of Boc-protecting groups from amino acids during solid-phase peptide synthesis. wikipedia.org This highlights the integral role of trifluoromethyl-containing compounds and reagents in the development of sophisticated peptide-based drugs.

Applications of 3,5 Bis Trifluoromethyl Pyridine in Agrochemicals

Crop Protection Products

The incorporation of a trifluoromethylpyridine moiety is a well-established strategy in creating effective insecticides, fungicides, and herbicides. chigroup.siteacs.org

Trifluoromethylpyridines are crucial intermediates in the agrochemical industry. researchoutreach.org Among the most significant is 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (also known as 2,3,5-DCTF), which is in high demand for synthesizing several major crop protection agents. nih.govresearchoutreach.org

However, the industrial synthesis of 2,3,5-DCTF does not typically start from 3,5-Bis(trifluoromethyl)pyridine. Instead, it is commonly produced through multi-step processes originating from more basic precursors like 3-picoline or 2-chloro-5-methylpyridine (B98176). nih.gov Common synthesis strategies include:

Stepwise Chlorination and Fluorination: This method involves the liquid-phase chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine to yield 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) (2,3,5-DCTC). nih.govgoogle.com This intermediate then undergoes a vapor-phase fluorination (a chlorine/fluorine exchange) to produce the final 2,3,5-DCTF product. nih.govalfa-chemical.com

Simultaneous Vapor-Phase Reaction: An alternative approach involves the simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures (over 300°C) using transition metal-based catalysts. nih.gov This process can be controlled to produce various key intermediates, including 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) and subsequently 2,3,5-DCTF, by adjusting reaction conditions. nih.gov

These intermediates, particularly 2,3,5-DCTF, are the starting point for potent agrochemicals like the fungicide Fluazinam and the insecticide Chlorfluazuron. researchoutreach.orgalfa-chemical.com Similarly, the intermediate 2,5-CTF is essential for producing the herbicide Fluazifop-butyl. nih.govresearchoutreach.org

The trifluoromethylpyridine structure is integral to numerous commercial and developmental insecticides. semanticscholar.org Research has demonstrated that incorporating this moiety into various chemical scaffolds, such as those containing 1,3,4-oxadiazole or amide groups, can yield compounds with significant insecticidal efficacy. semanticscholar.orgrsc.org These novel derivatives have shown high activity against major agricultural pests. rsc.org

For example, a series of trifluoromethylpyridine derivatives featuring a 1,3,4-oxadiazole moiety demonstrated excellent insecticidal activity against Mythimna separata (the oriental armyworm) and Plutella xylostella (the diamondback moth). rsc.org Several compounds in this series achieved 100% mortality at a concentration of 500 mg/L. rsc.org

| Compound Class | Target Pest | Key Finding | Reference |

|---|---|---|---|

| Trifluoromethylpyridine-1,3,4-oxadiazole derivatives | Mythimna separata | LC50 values for compounds E18 (38.5 mg/L) and E27 (30.8 mg/L) were comparable to the commercial insecticide Avermectin (29.6 mg/L). | rsc.org |

| Trifluoromethylpyridine-1,3,4-oxadiazole derivatives | Plutella xylostella | Multiple compounds (E5, E6, E9, E10, E15, E25, E26, E27) showed 100% activity at 250 mg/L, outperforming Chlorpyrifos (87%). | rsc.org |

| Trifluoromethylpyridine amide derivatives with thioether moiety | Plutella xylostella | Compound E3 (R = 4-bromo-2-fluorobenzyl) showed the highest activity in its class, with 75% efficacy. | rsc.org |

The inclusion of a trifluoromethyl group on the pyridine (B92270) ring has been shown to enhance fungicidal activity compared to analogous compounds with chloro-, nitro-, or cyano-substitutions. researchoutreach.org A prominent example is Fluazinam, a broad-spectrum fungicide synthesized from the key intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). researchoutreach.orgresearchoutreach.org

Research into novel structures continues to leverage the fungicidal potential of this chemical class. Studies on trifluoromethyl pyrimidine (B1678525) derivatives have identified compounds with potent in-vitro activity against a range of plant-pathogenic fungi. nih.gov

| Compound/Class | Target Pathogen | Key Finding | Reference |

|---|---|---|---|

| Fluazinam | Broad-spectrum fungicide | A commercial fungicide synthesized from 2,3,5-DCTF. The trifluoromethyl-substituted pyridine derivative showed higher activity than other analogs. | researchoutreach.org |

| Trifluoromethyl pyrimidine amide derivatives | Botrytis cinerea | Compounds 5b, 5j, and 5l demonstrated inhibition rates of 96.76%, 96.84%, and 100% respectively, matching or exceeding the commercial fungicide Tebuconazole. | nih.gov |

| 1,3,5-triazine derivatives with trifluoromethyl pyridine moiety | Aspergillus niger & Aspergillus flavus | One tested compound showed fungicidal activity (90% at 500 ppm) comparable to the commercial standard Carbendazim (96% at 500 ppm). | ijise.in |

The trifluoromethylpyridine moiety has been a critical component of herbicides since the commercialization of Fluazifop-butyl in 1982. nih.gov This herbicide, synthesized from the intermediate 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), demonstrated that incorporating the TFMP structure improved translocation and herbicidal activity against grass weeds compared to its benzene (B151609) analogs. nih.gov

More recent research has focused on developing new herbicides that target different modes of action. For instance, a series of novel α-trifluoroanisole derivatives containing a 3-chloro-5-trifluoromethylpyridine moiety were synthesized and evaluated as inhibitors of the enzyme protoporphyrinogen oxidase (PPO). nih.gov

| Compound/Class | Target Weeds | Mode of Action | Key Finding | Reference |

|---|---|---|---|---|

| Fluazifop-butyl | Perennial grass weeds | Acetyl-CoA carboxylase (ACCase) inhibitor | The first commercial herbicide with a TFMP substructure, synthesized from 2,5-CTF. | nih.gov |

| Dithiopyr | Annual grass weeds | Microtubule assembly inhibitor | A pre-emergence herbicide used in turf. Its synthesis involves a trifluoromethyl-containing building block. | researchgate.net |

| α-trifluoroanisole derivative (Compound 7a) | Abutilon theophrasti, Amaranthus retroflexus | Protoporphyrinogen oxidase (PPO) inhibitor | Exhibited excellent herbicidal activity with ED50 values of 13.32 and 5.48 g a.i./hm², superior to the commercial herbicide Fomesafen. | nih.gov |

Structure-Activity Relationship Studies in Agrochemical Development

Structure-activity relationship (SAR) studies are fundamental to optimizing the efficacy of agrochemicals. For trifluoromethylpyridine derivatives, these studies consistently highlight the importance of the -CF3 group's electronic properties and its position on the pyridine ring. chigroup.sitenih.gov

The trifluoromethyl group is strongly electron-withdrawing, with a Hammett constant (σp) of 0.54. nih.gov This property significantly alters the electronic distribution of the pyridine ring, which can enhance the binding affinity of the molecule to its target site or improve its stability and translocation within the plant. nih.govacs.org

Key findings from SAR studies include:

Enhanced Potency: In fungicidal compounds, substituting the pyridine ring with a trifluoromethyl group resulted in higher activity compared to chloro-, nitro-, or cyano-substituted derivatives. researchoutreach.org

Positional Importance: The herbicidal activity of certain PPO inhibitors was found to be critically dependent on the substitution of a trifluoromethyl group at a specific position on an attached phenyl ring. acs.org

Influence of Other Substituents: In a series of insecticidal 1,3,4-oxadiazole derivatives, SAR analysis revealed that introducing electron-withdrawing groups on an adjacent benzene ring could further enhance insecticidal activity. rsc.org

Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other groups to improve metabolic stability and efficacy. The unique combination of the pyridine ring's characteristics and the physicochemical properties of the fluorine atoms contribute to the diverse biological activities observed in TFMP derivatives. nih.gov

These studies guide chemists in the rational design of new pesticide candidates, allowing for the fine-tuning of molecular structures to maximize potency against target pests while minimizing off-target effects. chigroup.siteacs.org

Computational and Spectroscopic Studies

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties, including geometry, reactivity, and vibrational frequencies.

Geometry Optimization and Molecular Electrostatic Potential Mapping

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For related trifluoromethyl-substituted aromatic compounds, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine optimized structural parameters such as bond lengths and angles. researchgate.net For instance, in a similar molecule, 3-trifluoromethylphenylchloroformate, the C-F bond lengths were calculated to be around 1.35 Å, and F-C-F angles were found to be in the range of 106.8–107.3°. scispace.com These values are consistent with experimental data for related structures.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For 3,5-Bis(trifluoromethyl)pyridine, the MEP map would be expected to show a region of significant negative potential around the nitrogen atom due to its lone pair of electrons, making it a site for electrophilic attack or coordination. Conversely, the highly electronegative fluorine atoms of the two trifluoromethyl (CF₃) groups would create regions of strong positive potential around the carbon atoms to which they are attached and the hydrogen atoms on the pyridine (B92270) ring, indicating susceptibility to nucleophilic attack. nih.gov

Frontier Orbitals and Global Reactivity Descriptors

The reactivity of a molecule can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). For example, in a study of 3-trifluoromethylphenylchloroformate, the HOMO-LUMO energy gap was calculated to be 6.2143 eV, indicating significant stability. scispace.com For this compound, the presence of two strong electron-withdrawing CF₃ groups is expected to lower both the HOMO and LUMO energy levels, likely resulting in a large energy gap and high chemical hardness, characteristic of a stable molecule with a tendency to act as an electrophile.

| Descriptor | Formula | Predicted Trend for this compound | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | Low | Low tendency to donate electrons. |

| LUMO Energy (ELUMO) | - | Low | High tendency to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | High | High kinetic stability, low reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | High | High resistance to change in electron configuration. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | High | High ability to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | High | Good electrophile. |

Vibrational Analysis and Infrared Spectrum Simulation